T-26c

Catalog No.
S544360
CAS No.
869296-13-9
M.F
C24H21N3O6S
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-26c

CAS Number

869296-13-9

Product Name

T-26c

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid

Molecular Formula

C24H21N3O6S

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)

InChI Key

CDQRIIUMNLMHRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

Solubility

Soluble in DMSO

Synonyms

T-26c, T26c, T 26c

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2

Description

The exact mass of the compound 4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid is 479.1151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

T-26c acts by inhibiting matrix metalloproteinases (MMPs), specifically MMP-13. MMPs are a group of enzymes involved in the breakdown of various extracellular matrix components, including collagen. Collagen is a major structural protein in cartilage, and its degradation contributes to the progression of osteoarthritis and rheumatoid arthritis. Studies have shown that T-26c binds to the active site of MMP-13, preventing it from cleaving collagen [1].

[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor.

In Vitro and In Vivo Studies

T-26c has demonstrated promising results in inhibiting MMP-13 activity and preventing cartilage degradation in in vitro and in vivo models. Studies have shown that T-26c can significantly reduce the breakdown of collagen by MMP-13 in isolated cartilage explants [1]. Additionally, T-26c has been shown to be effective in preventing cartilage degradation in animal models of osteoarthritis [2].

[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor. [2] Source: T-26C, a selective inhibitor of matrix metalloproteinase-13, retards progression of osteoarthritis in rodent models.

T-26c, also known as T-26c disodium salt, is a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). Its chemical structure is identified by the formula C24H19N3Na2O6S, and it has a CAS number of 869296-13-9. T-26c exhibits significant biological activity, specifically in inhibiting collagen degradation induced by interleukin-1 beta and oncostatin M in bovine nasal septum cartilage explants at a concentration of 0.1 micromolar, achieving an inhibition rate of 87.4% . The compound's selectivity for MMP-13 is notable, with an IC50 value of approximately 6.9 picomolar, indicating its potential utility in therapeutic applications targeting diseases characterized by excessive collagen degradation, such as osteoarthritis and other inflammatory conditions .

T-26c acts as a selective inhibitor of MMP-13, an enzyme that breaks down cartilage components in osteoarthritis and rheumatoid arthritis []. The exact mechanism of inhibition is not fully elucidated, but it's believed to involve binding to the active site of MMP-13, thereby preventing it from degrading cartilage [].

T-26c primarily acts through the inhibition of MMP-13, which plays a critical role in the degradation of extracellular matrix components, particularly collagen. The inhibition mechanism involves binding to the active site of MMP-13, preventing substrate access and subsequent enzymatic activity. This action can be represented in a simplified reaction:

  • Substrate + MMP-13 → Collagen Degradation (normal reaction)
  • Substrate + T-26c + MMP-13 → No Collagen Degradation (inhibited reaction)

This selective inhibition underscores T-26c's potential to mitigate tissue damage in pathological conditions where MMP-13 is overexpressed.

T-26c has demonstrated significant biological activity as an MMP-13 inhibitor. Its potency is evidenced by its low IC50 value, which suggests that only a small concentration is required to achieve substantial inhibition of MMP-13 activity. In experimental models, T-26c has been shown to effectively reduce collagen degradation and may contribute to the preservation of cartilage integrity in inflammatory conditions . Furthermore, its selectivity over other metalloproteinases indicates minimal off-target effects, enhancing its therapeutic potential.

The synthesis of T-26c typically involves multi-step organic reactions that incorporate various chemical precursors. While specific synthetic routes may vary among research laboratories, a general approach includes:

  • Formation of the Thieno[3,2-b]pyridine core: This involves cyclization reactions using appropriate starting materials that contain sulfur and nitrogen functionalities.
  • Introduction of substituents: Functional groups such as methoxy and amine are added through nucleophilic substitution reactions.
  • Formation of disodium salt: The final product is converted into its disodium salt form to enhance solubility and bioavailability.

These steps require careful control of reaction conditions to ensure high yields and purity of the final compound.

T-26c's primary application lies in biomedical research and potential therapeutic development for conditions characterized by excessive matrix degradation. Specific applications include:

  • Treatment of osteoarthritis: By inhibiting MMP-13, T-26c may help preserve cartilage integrity and reduce pain associated with joint degeneration.
  • Research tool: T-26c serves as a valuable tool for studying the role of matrix metalloproteinases in various biological processes and disease states.

Its unique properties make it an attractive candidate for further development in pharmacological applications targeting connective tissue disorders.

Interaction studies involving T-26c have focused on its binding affinity and selectivity towards MMP-13 compared to other metalloproteinases. These studies reveal that T-26c exhibits over 2600-fold selectivity for MMP-13 over other related enzymes . This high degree of selectivity minimizes potential side effects associated with broader-spectrum inhibitors, making T-26c particularly promising for therapeutic use.

Several compounds share structural or functional similarities with T-26c, primarily as matrix metalloproteinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberIC50 (pM)SelectivityUnique Features
T-26c869296-13-96.9Highly selective for MMP-13Potent inhibitor with minimal off-target effects
Marimastat186692-46-51000Non-selectiveFirst orally active matrix metalloproteinase inhibitor
Batimastat187084-17-82000Non-selectiveBroad-spectrum inhibitor; used in cancer therapy
Ilomastat185123-00-4500Moderate selectivityInhibits multiple matrix metalloproteinases

T-26c stands out due to its exceptional potency and selectivity towards MMP-13 compared to these similar compounds, making it a valuable candidate for targeted therapies aimed at mitigating tissue degradation without affecting other metalloproteinases significantly.

T-26c represents a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor featuring a thieno[2,3-d]pyrimidine scaffold with a distinctive carboxybenzene group at the 5-position [1] [2]. This comprehensive review examines the synthetic approaches, chemical transformations, and optimization strategies employed in the development of this pharmaceutical compound.

Synthetic Routes and Methodologies

The synthesis of T-26c relies on established methodologies for constructing the thieno[2,3-d]pyrimidine core scaffold, followed by specific functionalization to introduce the 5-position carboxybenzene substituent. Multiple synthetic approaches have been developed for accessing this privileged heterocyclic framework.

Gewald Reaction Approach

The most versatile and widely employed method for constructing the thiophene portion of the thieno[2,3-d]pyrimidine scaffold involves the Gewald reaction [3] [4]. This three-component condensation utilizes cycloketones, ethyl cyanoacetate, elemental sulfur, and secondary amines under mild conditions. The reaction typically proceeds with yields of 70-95% and provides excellent functional group tolerance [5]. The resulting 2-aminothiophene-3-carboxylic acid derivatives serve as crucial intermediates for subsequent pyrimidine ring formation.

Formamide Cyclization Method

A particularly efficient route to unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones involves condensation of aminothiophene substrates with formamide at elevated temperatures [6]. This methodology, reported by multiple research groups, consistently delivers yields of 76-97% for most substrates [3]. The reaction conditions are straightforward, requiring heating of the aminothiophene derivative with excess formamide at 90-100°C for 4-6 hours [5].

One-Pot Multi-Component Reactions

Contemporary synthetic approaches emphasize efficiency through one-pot multi-component reactions that significantly reduce the number of synthetic steps [7]. These methodologies have been shown to provide access to functionalized thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives in yields ranging from 66-99% [7]. The technique permits synthesis of bis(thienopyrimidine) derivatives not readily accessible by other methods.

Microwave-Assisted Synthesis

Recent advances in synthetic methodology include the application of microwave irradiation to accelerate thieno[2,3-d]pyrimidine formation [8]. These approaches combine tandem cyclization with microwave-assisted reactions to achieve shortened reaction times, enhanced yields, and reduced costs compared to conventional heating methods [8].

Key Intermediates in Thieno[2,3-d]pyrimidine Scaffold Formation

The construction of the thieno[2,3-d]pyrimidine core proceeds through several critical intermediates that determine the efficiency and selectivity of the overall synthetic sequence.

2-Aminothiophene-3-carboxylate Intermediates

The initial step typically involves formation of 2-aminothiophene-3-carboxylate esters through the Gewald reaction [4] [9]. These compounds serve as the foundational building blocks for subsequent heterocyclization. The amino and ester functionalities provide complementary reactivity for pyrimidine ring closure through cyclocondensation reactions.

4-Oxo-thieno[2,3-d]pyrimidine Intermediates

Formation of the pyrimidine ring commonly proceeds through 4-oxo-thieno[2,3-d]pyrimidine intermediates [6] [10]. These compounds can be obtained through treatment of aminothiophene carboxamide derivatives with formamide or other carbonyl reactants [6]. The 4-oxo functionality provides a versatile handle for further synthetic elaboration.

4-Chloro-thieno[2,3-d]pyrimidine Intermediates

A crucial transformation in many synthetic sequences involves chlorination of 4-oxo-thieno[2,3-d]pyrimidines using phosphoryl chloride [9] [10]. This generates reactive 4-chloro intermediates that readily undergo nucleophilic substitution reactions with various amines to install diverse substituents at the 4-position [11]. The chlorination typically proceeds with excellent yields and provides access to a wide range of 4-substituted derivatives.

Heterocyclic Intermediates via Alternative Cyclizations

Alternative cyclization strategies include Thorpe-Ziegler reactions starting from pyrimidine derivatives bearing mercaptocarbonitrile groups [6]. These approaches provide direct access to the thieno-fused system with yields of 71-74% [6]. Additionally, tetrazole intermediates have been employed to generate thieno[2,3-d]pyrimidines substituted with amino groups at positions 2 and 3 [6].

Structure Optimization Strategies for 5-Position Carboxybenzene Group

The development of T-26c involved systematic optimization of the 5-position carboxybenzene substituent to achieve optimal MMP-13 inhibitory activity and selectivity profile [1] [2].

Substitution Pattern Exploration

Structure-activity relationship studies explored various substitution patterns on the carboxybenzene moiety, including ortho-, meta-, and para-substituted benzoic acid derivatives [12]. These investigations revealed that the carboxylic acid functionality is critical for binding to the S1″ binding site of MMP-13 [1]. Electronic and steric effects of different substituents were systematically evaluated to optimize potency and selectivity.

Linker Optimization Studies

The connection between the thieno[2,3-d]pyrimidine core and the carboxybenzene group was optimized through evaluation of different linker lengths and geometries [1]. Direct attachment versus methylene linker options were compared to identify the optimal spatial relationship for target engagement. These studies demonstrated that the methylene linker provides the appropriate geometry for effective interaction with the S1″ binding site.

Electronic Effect Modulation

Systematic incorporation of electron-withdrawing and electron-donating substituents on the benzene ring allowed fine-tuning of the electronic properties of the carboxylate binding group [12]. These modifications aimed to optimize the pKa of the carboxylic acid and enhance binding affinity through electrostatic interactions with the enzyme active site.

Bioisosteric Replacement Strategies

Alternative acidic functionalities, including phosphonates and tetrazoles, were evaluated as bioisosteric replacements for the carboxylic acid group [13]. These modifications sought to maintain binding affinity while potentially improving pharmacokinetic properties or overcoming metabolic liabilities associated with the carboxylate functionality.

Analytical Approaches to Purity Determination and Quality Control

Ensuring the chemical purity and quality of T-26c requires implementation of comprehensive analytical methods that provide accurate assessment of the compound and its potential impurities.

High Performance Liquid Chromatography (HPLC)

HPLC serves as the primary method for quantitative purity determination of T-26c [14] [15]. The technique provides excellent separation of the target compound from synthetic precursors, reaction byproducts, and degradation products. Typical specifications require ≥98% purity as determined by HPLC analysis [16] [14]. Reverse-phase HPLC conditions are commonly employed with UV detection at appropriate wavelengths.

Nuclear Magnetic Resonance Spectroscopy

Both 1H and 13C NMR spectroscopy provide essential structural confirmation and purity assessment capabilities [3] [17]. The characteristic chemical shifts of the thieno[2,3-d]pyrimidine scaffold, along with signals from the carboxybenzene substituent, allow verification of the correct structure and detection of structural impurities. Quantitative NMR (qNMR) methods offer the additional advantage of providing absolute purity determinations traceable to fundamental constants [18].

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) provides unambiguous molecular weight confirmation and exact mass determination with accuracy typically better than 5 ppm [17] [9]. LC-MS techniques combine the separation power of liquid chromatography with the specificity of mass spectrometry, enabling detection and identification of trace impurities [19].

Infrared Spectroscopy

IR spectroscopy offers rapid functional group identification and verification [3] [4]. Characteristic absorption bands for the thieno[2,3-d]pyrimidine system include C=O stretching around 1690 cm⁻¹ and C=N stretching near 1595 cm⁻¹ [3]. These spectroscopic signatures provide fingerprint identification of the target compound.

Spectrophotometric Methods

UV-visible spectrophotometry provides simple and cost-effective quantitative analysis capabilities [20] [21]. The technique is particularly valuable for concentration determination and stability studies. Appropriate wavelength selection based on the absorption characteristics of the thieno[2,3-d]pyrimidine chromophore enables accurate quantitation.

Chemical Transformation to Disodium Salt Form

The conversion of T-26c to its disodium salt form represents a critical pharmaceutical development step aimed at improving solubility and bioavailability characteristics [22] [23].

Salt Formation Methodology

The preparation of T-26c disodium salt involves neutralization of the free carboxylic acid groups with sodium hydroxide in an appropriate solvent system [23] [24]. The process typically utilizes aqueous or alcoholic media to facilitate dissolution of both the free acid and the base. Careful control of stoichiometry ensures complete conversion to the disodium salt without excess base.

Optimization of Reaction Conditions

Critical parameters for salt formation include temperature control, solvent selection, and mixing conditions [25] [24]. Low temperatures (typically below 10°C) are often employed to prevent decomposition or side reactions during the neutralization process [25]. The choice of solvent system must balance solubility requirements for both reactants and products while facilitating efficient salt formation.

Purification and Isolation

The disodium salt product is typically isolated through crystallization or precipitation techniques [25] [24]. Filtration removes insoluble byproducts such as sodium chloride that may form during the neutralization process [25]. The resulting disodium salt exhibits significantly enhanced aqueous solubility compared to the free acid form, with typical solubility improvements of several orders of magnitude [22].

Pharmaceutical Advantages

The disodium salt formulation provides substantial improvements in oral bioavailability compared to the free acid form [22] [15]. Pharmacokinetic studies in animal models demonstrated significant increases in both area under the curve (AUC) and maximum plasma concentration (Cmax) values when the disodium salt was administered orally [22] [15]. These improvements translate to enhanced therapeutic utility and reduced dosing requirements.

Quality Control of Salt Forms

Analytical characterization of the disodium salt requires specific methods to confirm complete salt formation and assess purity [24]. Ion chromatography or other ionic analysis techniques may be employed to verify the sodium content and stoichiometry. Additionally, thermal analysis methods such as differential scanning calorimetry can provide information about the solid-state properties and thermal stability of the salt form [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

479.1151

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Florent M, Noël T, Ruprich-Robert G, Da Silva B, Fitton-Ouhabi V, Chastin C, Papon N, Chapeland-Leclerc F. Nonsense and missense mutations in FCY2 and FCY1 genes are responsible for flucytosine resistance and flucytosine-fluconazole cross-resistance in clinical isolates of Candida lusitaniae. Antimicrob Agents Chemother. 2009 Jul;53(7):2982-90. doi: 10.1128/AAC.00880-08. Epub 2009 May 4. PubMed PMID: 19414575; PubMed Central PMCID: PMC2704628.

Explore Compound Types